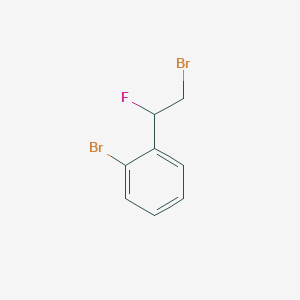
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-(2-bromo-1-fluoroethyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 2-(1-fluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions often include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination and fluorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of 2-(2-bromoethyl)benzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-(2-bromoethyl)benzene.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of bromo and fluoro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms intermediates that undergo further reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: Similar structure but lacks the additional bromoethyl group.
1-Bromo-2-(2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of a bromoethyl group.
Uniqueness
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is unique due to the presence of both bromo and fluoro substituents on the benzene ring, which can significantly alter its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5H2 |
InChI Key |
SYHFLJXLJPUOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















